6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione
Brand Name: Vulcanchem
CAS No.: 100892-01-1
VCID: VC5856535
InChI: InChI=1S/C21H15NO3/c1-25-15-12-10-14(11-13-15)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(22)24/h2-13H,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Molecular Formula: C21H15NO3
Molecular Weight: 329.355

6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione

CAS No.: 100892-01-1

Cat. No.: VC5856535

Molecular Formula: C21H15NO3

Molecular Weight: 329.355

* For research use only. Not for human or veterinary use.

6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione - 100892-01-1

Specification

CAS No. 100892-01-1
Molecular Formula C21H15NO3
Molecular Weight 329.355
IUPAC Name 6-(4-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Standard InChI InChI=1S/C21H15NO3/c1-25-15-12-10-14(11-13-15)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(22)24/h2-13H,1H3
Standard InChI Key ZFELDPJRRGWNGH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O

Introduction

Nomenclature and Structural Features

6-(4-Methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione belongs to the dibenzoazepine family, characterized by a fused bicyclic system comprising two benzene rings connected to a seven-membered azepine ring. The "dione" suffix indicates the presence of two ketone groups at positions 5 and 7. The 4-methoxyphenyl substituent at position 6 introduces electron-donating effects, influencing reactivity and intermolecular interactions .

Key structural attributes:

  • Fused aromatic system: The dibenzo[c,e]azepine core provides rigidity and planar geometry, enhancing π-π stacking capabilities.

  • Ketone functionalities: The 5- and 7-position ketones enable hydrogen bonding and participate in redox reactions.

  • Methoxy substituent: The para-methoxy group on the phenyl ring modulates electronic properties and solubility .

Synthetic Methodologies

While no explicit synthesis of 6-(4-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has been reported, analogous compounds suggest viable routes:

Substrate-Controlled Annulation

Recent studies demonstrate that cyclic enaminones and ortho-phthalaldehyde (OPA) undergo acid-catalyzed annulation to form bridged dibenzoazepines . For example, TFA-promoted reactions between 5,5-dimethyl-3-(p-tolylamino)cyclohex-2-enone and OPA yield octahydro-dibenzo[b,f] diazocine-diones . Adapting this method with 4-methoxyphenyl-substituted enaminones could target the desired compound.

Hypothetical pathway:

  • Michael addition: Enaminone attacks OPA’s aldehyde groups, forming a bis-adduct.

  • Cyclization: Intramolecular nucleophilic attack generates the azepine ring.

  • Oxidation: Aerial oxidation or chemical oxidants introduce ketone functionalities .

Aerobic Oxidation Mechanisms

Control experiments in related systems highlight the role of atmospheric oxygen in forming seven-membered azepines . Under argon, spiromethanodibenzo[b,e]azepines fail to form, underscoring the necessity of oxidative steps for ketone installation .

Structural Characterization

Spectroscopic Data

While direct data for 6-(4-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione are unavailable, analogous compounds provide benchmarks:

Table 1: Comparative NMR Data for Dibenzoazepine Derivatives

Compoundδ(1H) (ppm)δ(13C) (ppm)HRMS (m/z) [M+H]+
3m 8.11–8.08 (m, 2H), 3.83 (s, 6H)195.2 (C=O), 55.6 (OCH3)589.3070
5a 6.15–6.12 (m, 2H)194.6 (C=O), 44.7 (CH2)613.3799
Target compound (inferred)~7.9–6.6 (aromatic), 3.8 (OCH3)~195 (C=O), 55 (OCH3)~550–600

Key observations:

  • 1H NMR: Aromatic protons resonate between δ 6.6–8.1 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .

  • 13C NMR: Ketone carbons exhibit signals around δ 195 ppm, and methoxy carbons at δ 55 ppm .

X-ray Crystallography

Single-crystal analyses of related dibenzoazepines (e.g., 3a and 5a) confirm bridged architectures with bond lengths of 1.48–1.52 Å for C–N and 1.21 Å for C=O . The 4-methoxyphenyl group would likely induce torsional strain, altering packing efficiency compared to non-substituted analogs.

Physicochemical Properties

Solubility and Stability

  • Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but reduce it in hydrophobic media .

  • Thermal stability: Analogous compounds decompose above 240°C, suggesting similar thermal resilience .

Electronic Properties

The electron-donating methoxy group increases electron density on the aromatic system, shifting UV-Vis absorption maxima bathochromically. For 3m, λmax ≈ 280 nm ; the target compound may absorb near 290–300 nm.

Challenges and Future Directions

  • Synthetic optimization: Scaling up requires addressing low yields in multi-step annulations.

  • Biological profiling: In vitro assays are needed to evaluate toxicity and efficacy.

  • Crystallography: Single-crystal analysis would resolve stereochemical uncertainties.

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